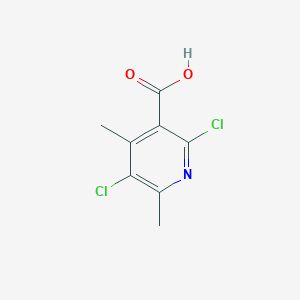

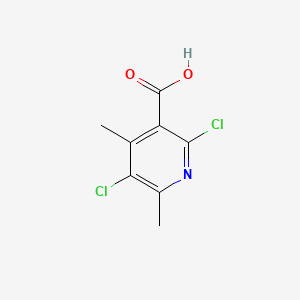

2,5-Dichloro-4,6-dimethylnicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-3-5(8(12)13)7(10)11-4(2)6(3)9/h1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUGBRJQIHDUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00346516 | |

| Record name | 2,5-Dichloro-4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142266-66-8 | |

| Record name | 2,5-Dichloro-4,6-dimethylnicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00346516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dichloro-4,6-dimethylnicotinic Acid: Synthesis, Characterization, and Potential Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2,5-dichloro-4,6-dimethylnicotinic acid (CAS No. 142266-66-8), a substituted pyridine carboxylic acid of interest to researchers in medicinal chemistry and drug development. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous compounds and established chemical principles to offer valuable insights into its synthesis, characterization, and potential biological significance.

Molecular Profile and Physicochemical Properties

This compound is a halogenated and methylated derivative of nicotinic acid, also known as vitamin B3. The presence of two chlorine atoms and two methyl groups on the pyridine ring, in addition to the carboxylic acid function, imparts specific electronic and steric properties that can significantly influence its chemical reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 142266-66-8 | [1] |

| Molecular Formula | C₈H₇Cl₂NO₂ | [1] |

| Molecular Weight | 220.05 g/mol | [1] |

| IUPAC Name | 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid | [1] |

| Canonical SMILES | CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)O | [1] |

| InChIKey | QJUGBRJQIHDUNF-UHFFFAOYSA-N | [1] |

| Predicted XLogP3 | 2.7 | [1] |

The predicted lipophilicity (XLogP3 of 2.7) suggests that this compound possesses moderate solubility in nonpolar solvents and may have the potential to cross biological membranes, a key consideration in drug design.

Proposed Synthetic Strategies

One potential pathway could start from the corresponding nitrile, 2,5-dichloro-4,6-dimethylnicotinonitrile (CAS 91591-63-8).[4] The hydrolysis of the nitrile group to a carboxylic acid is a standard transformation in organic synthesis.

Caption: Proposed synthesis of the target compound via hydrolysis of the corresponding nitrile.

Experimental Protocol: A General Approach to Nitrile Hydrolysis

The following is a generalized protocol that would require optimization for this specific substrate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-4,6-dimethylnicotinonitrile in a suitable solvent (e.g., ethanol, water, or a mixture).

-

Reagent Addition: Add an excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide or potassium hydroxide).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

-

Work-up: Upon completion, cool the reaction mixture to room temperature.

-

For acidic hydrolysis: Carefully neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) until the product precipitates.

-

For basic hydrolysis: Acidify the mixture with an acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

-

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent.

Spectroscopic Characterization: Predicted Signatures

No specific spectroscopic data for this compound has been published. However, we can predict the key features of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass (MS) spectra based on its structure and data from analogous compounds.[5][6]

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two distinct signals for the two methyl groups and a signal for the acidic proton of the carboxylic acid.

-

Methyl Protons (C4-CH₃ and C6-CH₃): Two singlets, each integrating to 3H. The chemical shifts would likely be in the range of δ 2.4-2.8 ppm. The exact positions will be influenced by the electronic effects of the chlorine atoms and the carboxylic acid group.

-

Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically in the range of δ 10-13 ppm. This signal may be exchangeable with D₂O.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide more detailed structural information, with distinct signals for each of the eight carbon atoms.

-

Methyl Carbons: Two signals in the aliphatic region, likely between δ 15-25 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 120-160 ppm). The carbons attached to the chlorine atoms (C2 and C5) will be significantly influenced by their electronegativity.

-

Carboxylic Acid Carbon: A signal in the downfield region, typically around δ 165-175 ppm.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.[7]

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C-Cl Stretches: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.

-

C-H Stretches (Methyl): Absorptions around 2850-3000 cm⁻¹.

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Caption: A typical workflow for the structural elucidation of the target compound.

3.4. Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 219 and 221, with an approximate ratio of 9:6:1 for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks, respectively, due to the isotopic abundance of the two chlorine atoms. Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the loss of a chlorine atom or a methyl group.

Potential Applications in Drug Discovery and Development

While no specific biological activities have been reported for this compound, the nicotinic acid scaffold and its derivatives are known to possess a wide range of pharmacological properties.[8][9][10] This suggests that the target compound could be a valuable starting point for the development of new therapeutic agents.

4.1. Anti-inflammatory Activity

Nicotinic acid derivatives have been investigated as potential anti-inflammatory agents.[9][11] The mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2). The specific substitution pattern on the pyridine ring of this compound could modulate its binding to such targets, potentially leading to potent and selective anti-inflammatory effects.

4.2. Antimicrobial and Antifungal Properties

The pyridine ring is a common motif in many antimicrobial and antifungal drugs.[8][12] The introduction of halogen atoms, such as chlorine, is a well-known strategy to enhance the antimicrobial potency of organic compounds. Therefore, it is plausible that this compound could exhibit activity against various bacterial and fungal strains.

4.3. Enzyme Inhibition

Substituted pyridine carboxylic acids have been explored as inhibitors of various enzymes.[13] For instance, some nicotinamide derivatives have been shown to inhibit succinate dehydrogenase (SDH), an important enzyme in the Krebs cycle, making them potential antifungal agents.[12] The unique electronic and steric features of this compound make it an interesting candidate for screening against a variety of enzymatic targets.

Sources

- 1. This compound | C8H7Cl2NO2 | CID 612963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 2,6-Dichloronicotinic acid(38496-18-3) 1H NMR [m.chemicalbook.com]

- 6. Nicotinic acid(59-67-6) IR Spectrum [m.chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4,6-dimethylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and well-documented synthetic pathway for 2,5-dichloro-4,6-dimethylnicotinic acid, a key intermediate in the development of various agrochemicals and pharmaceuticals.[1] This document provides an in-depth analysis of the reaction mechanisms, step-by-step experimental protocols, and critical process parameters. The synthesis is approached in a two-stage process: the formation of the crucial intermediate, 2,5-dichloro-4,6-dimethylnicotinonitrile, followed by its hydrolysis to the target carboxylic acid. This guide is intended to provide researchers and drug development professionals with the necessary scientific and practical knowledge to successfully synthesize this important compound.

Introduction: The Significance of this compound

This compound, with the chemical formula C₈H₇Cl₂NO₂, is a substituted pyridine derivative of significant interest in medicinal and agricultural chemistry.[2] Its structural features, including the dichlorinated pyridine ring and the carboxylic acid moiety, make it a versatile building block for the synthesis of more complex molecules with specific biological activities. The strategic placement of chlorine atoms and methyl groups on the pyridine ring influences the molecule's electronic properties and steric hindrance, which are critical factors in its reactivity and interaction with biological targets.

This guide will focus on a reliable and reproducible synthetic route, breaking down each stage to provide a clear understanding of the underlying chemistry and practical considerations for laboratory execution.

Strategic Overview of the Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the synthesis of the nitrile precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile. The subsequent step is the hydrolysis of this nitrile to the desired carboxylic acid.

Figure 1: Overall synthesis strategy.

Synthesis of the Key Intermediate: 2,5-Dichloro-4,6-dimethylnicotinonitrile

The synthesis of the nitrile intermediate can be approached from commercially available starting materials. A common and effective method involves the chlorination of a hydroxynicotinonitrile precursor.

Synthesis of 4,6-Dimethyl-2-hydroxynicotinonitrile

The precursor, 4,6-dimethyl-2-hydroxynicotinonitrile (which exists in tautomeric equilibrium with 3-cyano-4,6-dimethyl-2(1H)-pyridinone), can be synthesized via a condensation reaction between acetylacetone and malononitrile in the presence of a basic catalyst such as piperidine.[3]

Chlorination to 2,5-Dichloro-4,6-dimethylnicotinonitrile

A robust method for the chlorination of the hydroxynicotinonitrile intermediate involves a two-step chlorination process. An alternative and more direct approach utilizes phosphoryl chloride (POCl₃) in the presence of a phase-transfer catalyst.

A detailed protocol for the synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile involves the use of phosphoryl chloride and tetramethylammonium chloride.

Experimental Protocol: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

Materials:

-

Phosphoryl chloride (POCl₃)

-

Tetramethylammonium chloride

-

Starting pyridone precursor

-

Dichloromethane (CH₂Cl₂)

-

Heptane

-

Activated charcoal

-

Water

Procedure:

-

To a reaction vessel containing dichloromethane (500g), add phosphoryl chloride (973.2g), tetramethylammonium chloride (67.3g), and the starting pyridone precursor (227.1g).[4]

-

Heat the suspension to 85°C and stir for 5 hours.[4]

-

After the reaction is complete, remove the excess phosphoryl chloride by distillation under vacuum.[4]

-

Cool the reaction mixture to below 30°C and dilute with dichloromethane.[4]

-

Slowly add the resulting solution to water (1350g) at room temperature and stir for 30 minutes.[4]

-

Separate the lower organic phase and extract the aqueous phase with dichloromethane.[4]

-

Combine the organic phases, wash with water, and then treat with activated charcoal.[4]

-

Filter the charcoal and perform a solvent swap to heptane by distillation at atmospheric pressure.[4]

-

Filter the hot solution (at 50°C) and then cool to 30°C, followed by further cooling to 0°C to induce crystallization.[4]

-

Isolate the crystals by filtration, wash twice with cold heptane, and dry at 50°C to yield the desired 2,5-dichloro-4,6-dimethylnicotinonitrile.[4]

Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile to this compound

The conversion of the nitrile group to a carboxylic acid is a standard transformation in organic synthesis and can be achieved under either acidic or basic conditions. For substituted pyridines, basic hydrolysis is often preferred to avoid potential side reactions with the pyridine nitrogen under strongly acidic conditions.

Mechanistic Considerations of Nitrile Hydrolysis

Under basic conditions, the hydrolysis of a nitrile is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This forms a hydroxy imine intermediate, which then tautomerizes to an amide. The amide is subsequently hydrolyzed further to the carboxylate salt, which upon acidification, yields the final carboxylic acid.

Figure 2: Simplified mechanism of base-catalyzed nitrile hydrolysis.

Experimental Protocol: Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

This protocol is adapted from general procedures for the hydrolysis of substituted nicotinonitriles.

Materials:

-

2,5-Dichloro-4,6-dimethylnicotinonitrile

-

Potassium hydroxide (KOH)

-

tert-Butyl alcohol

-

Water

-

Hydrochloric acid (HCl), 1N

-

Diethyl ether (Et₂O)

Procedure:

-

In a round-bottom flask, dissolve 2,5-dichloro-4,6-dimethylnicotinonitrile in tert-butyl alcohol.

-

Add powdered potassium hydroxide (85%, approximately 8 equivalents).[2]

-

Heat the mixture at reflux for 1.5 to 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.[2]

-

Carefully acidify the solution with 1N hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.[2]

-

Filter the resulting solid and wash with cold water and then with diethyl ether.[2]

-

Dry the solid in a vacuum oven at 40-50°C to yield this compound.

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₈H₇Cl₂NO₂ | [2] |

| Molecular Weight | 220.05 g/mol | [2] |

| CAS Number | 142266-66-8 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | To be determined experimentally |

Characterization should include:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

-

Mass Spectrometry: To verify the molecular weight.

-

Infrared Spectroscopy: To identify the characteristic functional groups (C=O of the carboxylic acid, C=N of the pyridine ring).

Conclusion

This technical guide provides a detailed and actionable pathway for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers and professionals in drug development and agrochemical synthesis can reliably produce this valuable intermediate. The provided protocols are based on established chemical transformations and offer a solid foundation for laboratory-scale synthesis. Further optimization of reaction conditions may be necessary depending on the desired scale and purity requirements.

References

- Anbu Chem. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | Cas 91591-63-8. URL

- Faul, M. M.; Winneroski, L. L.; Krumrich, C. A. J. Org. Chem. 1999, 64, 2465–2470.

- PrepChem. Synthesis of 3-cyano-4,6-dimethyl-2(1H)-pyridinone. URL

- MySkinRecipes. This compound. URL

- ChemicalBook. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8. URL

- PubChem. This compound. URL

Sources

The Emergence of a Versatile Pyridine Core: A Technical Guide to 2,5-Dichloro-4,6-dimethylnicotinic Acid

Foreword: The Unseen Scaffolds of Innovation

In the intricate world of chemical synthesis and drug discovery, the value of a novel molecular scaffold cannot be overstated. These core structures serve as the foundational architecture upon which new functionalities and, ultimately, new therapeutic agents are built. This guide delves into the technical landscape of one such molecule: 2,5-Dichloro-4,6-dimethylnicotinic acid. While the specific moment of its initial discovery is not prominently documented in publicly accessible records, its significance lies in its potential as a versatile intermediate in the synthesis of complex organic molecules. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, properties, and potential applications, grounded in established chemical principles.

Molecular Profile and Physicochemical Properties

This compound, with the chemical formula C8H7Cl2NO2, is a substituted pyridine carboxylic acid.[1] Its structure is characterized by a pyridine ring functionalized with two chlorine atoms, two methyl groups, and a carboxylic acid group. This unique arrangement of functional groups imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid | PubChem[1] |

| CAS Number | 142266-66-8 | PubChem[1] |

| Molecular Formula | C8H7Cl2NO2 | PubChem[1] |

| Molecular Weight | 220.05 g/mol | PubChem[1] |

| Appearance | White crystalline solid (inferred from related compounds) | N/A |

The presence of electron-withdrawing chlorine atoms and electron-donating methyl groups on the pyridine ring creates a nuanced electronic environment. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation and esterification, which are fundamental reactions in the synthesis of biologically active compounds.

Synthesis Pathway: From Nitrile to Carboxylic Acid

Diagram 1: Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of the target compound.

Step 1: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

The nitrile intermediate, 2,5-Dichloro-4,6-dimethylnicotinonitrile (CAS No. 91591-63-8), is a known compound.[2][3][4] One plausible synthetic approach involves the reaction of a suitable precursor with a chlorinating agent. For instance, a substituted hydroxypyridine or a related compound could be treated with phosphoryl chloride (POCl3) to introduce the chloro groups.

Experimental Protocol: Synthesis of 2,5-Dichloro-4,6-dimethylnicotinonitrile (Illustrative)

-

Rationale: This protocol is based on a general method for the synthesis of chlorinated pyridines from their corresponding hydroxy derivatives. The use of phosphoryl chloride is a standard and effective method for this transformation.

-

Procedure:

-

To a stirred suspension of a suitable 2-hydroxy-4,6-dimethyl-5-chloronicotinonitrile precursor in a high-boiling inert solvent (e.g., toluene), slowly add phosphoryl chloride (POCl3) at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure 2,5-Dichloro-4,6-dimethylnicotinonitrile.

-

Step 2: Hydrolysis to this compound

The conversion of the nitrile to the carboxylic acid is a standard hydrolysis reaction, which can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

-

Rationale: Acid-catalyzed hydrolysis is a robust method for converting nitriles to carboxylic acids. The strong acid protonates the nitrogen of the nitrile, making the carbon more susceptible to nucleophilic attack by water.

-

Procedure:

-

Dissolve 2,5-Dichloro-4,6-dimethylnicotinonitrile in a mixture of a suitable organic solvent (e.g., ethanol) and a concentrated strong acid (e.g., sulfuric acid or hydrochloric acid).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it into cold water.

-

The product, being a carboxylic acid, may precipitate out of the solution. If not, adjust the pH to the isoelectric point of the amino acid to induce precipitation.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

-

Potential Applications in Drug Discovery and Agrochemicals

While specific drugs derived from this compound are not explicitly detailed in the initial search results, its structural motifs are present in various biologically active molecules. The substituted pyridine core is a common feature in many pharmaceuticals and agrochemicals.

-

As a Key Intermediate: This compound serves as a key intermediate in the synthesis of more complex molecules. It is suggested to be used in the synthesis of agrochemicals, particularly herbicides and plant growth regulators.[5]

-

Scaffold for Drug Design: The dichloro-dimethyl-pyridine core can be a starting point for the development of new therapeutic agents. For instance, related dichlorinated aromatic structures are found in compounds targeting various biological pathways. An example is the discovery of MGL-3196, a highly selective thyroid hormone receptor β agonist, which features a dichlorinated phenyl ring.[6] This highlights the utility of chlorinated aromatic scaffolds in modulating protein-ligand interactions.

-

Precursor to Bioactive Amides and Esters: The carboxylic acid functionality allows for the straightforward synthesis of a library of amide and ester derivatives. These derivatives can be screened for a wide range of biological activities.

Diagram 2: Potential Derivatization Pathways

Caption: Potential derivatization pathways for biological screening.

Conclusion and Future Outlook

This compound represents a valuable, yet perhaps under-explored, building block for synthetic chemistry. Its straightforward, albeit multi-step, synthesis from readily available precursors, combined with its versatile chemical handles, makes it an attractive starting point for the discovery of new molecules with potential applications in medicine and agriculture. Further research into the derivatization of this core and the biological evaluation of the resulting compounds is warranted and could lead to the discovery of novel and potent bioactive agents.

References

- Anbu Chem. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | Cas 91591-63-8. [Link]

- PubChem. This compound | C8H7Cl2NO2 | CID 612963. [Link]

- MySkinRecipes. This compound. [Link]

- Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1][2][5]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-23. [Link]

Sources

- 1. This compound | C8H7Cl2NO2 | CID 612963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE [finechemical.net]

- 3. 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE | 91591-63-8 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound [myskinrecipes.com]

- 6. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,5-Dichloro-4,6-dimethylnicotinic Acid: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dichloro-4,6-dimethylnicotinic acid, a halogenated pyridine carboxylic acid derivative, is a compound of significant interest in the fields of agrochemical and pharmaceutical research. Its structural features, particularly the presence of chlorine atoms and a carboxylic acid group on a substituted pyridine ring, suggest its potential as a bioactive molecule. This technical guide provides a comprehensive overview of this compound, including its synthesis, characterization, and a discussion of its likely biological activities based on structurally related molecules. While specific biological data for this exact compound is limited in publicly available literature, its role as a key intermediate in the synthesis of herbicides and plant growth regulators underscores its importance.[1] This guide aims to provide researchers with a solid foundation for further investigation and application of this versatile chemical entity.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

| Property | Value | Source |

| Molecular Formula | C8H7Cl2NO2 | PubChem |

| Molecular Weight | 220.05 g/mol | PubChem |

| IUPAC Name | 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid | PubChem |

| CAS Number | 142266-66-8 | PubChem |

| Appearance | White to off-white solid (predicted) | General Chemical Knowledge |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO; sparingly soluble in water (predicted) | General Chemical Knowledge |

Synthesis of this compound

The most direct and commonly employed synthetic route to this compound is through the hydrolysis of its corresponding nitrile precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile. This nitrile is a commercially available starting material.

Experimental Protocol: Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

This protocol describes a standard acidic hydrolysis procedure. The causality behind this choice is the typically high conversion rate of nitriles to carboxylic acids under strong acidic conditions with heating. The use of a co-solvent like acetic acid can aid in the solubility of the starting material.

Materials:

-

2,5-dichloro-4,6-dimethylnicotinonitrile

-

Concentrated sulfuric acid (98%)

-

Glacial acetic acid

-

Deionized water

-

Sodium bicarbonate (saturated solution)

-

Concentrated hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dichloro-4,6-dimethylnicotinonitrile (10.0 g, 0.05 mol).

-

Acid Addition: Carefully add a 1:1 mixture of concentrated sulfuric acid and glacial acetic acid (100 mL). The addition should be done slowly in a fume hood due to the exothermic nature of the reaction.

-

Reflux: Heat the reaction mixture to reflux (approximately 120-130 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture over crushed ice (200 g) in a large beaker. This will precipitate the crude product.

-

Stir the mixture until all the ice has melted.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to pH paper.

-

-

Purification:

-

Dissolve the crude product in ethyl acetate (150 mL).

-

Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining acidic impurities. Note: The product is a carboxylic acid and will be deprotonated and move to the aqueous layer.

-

Combine the aqueous layers and acidify to pH 2 with concentrated hydrochloric acid. This will re-precipitate the purified product.

-

Collect the purified product by vacuum filtration, wash with cold deionized water, and dry under vacuum over P2O5.

-

Self-Validation: The purity of the final product should be assessed by measuring its melting point and confirmed by the analytical techniques described in the following section. The expected yield is typically in the range of 80-90%.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound.

Protocol:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Expected Outcome: A single major peak with a retention time characteristic of the compound, indicating high purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

¹H NMR (in DMSO-d₆, 400 MHz):

-

Expected Chemical Shifts (δ):

-

~13.0-14.0 ppm (s, 1H, -COOH): The carboxylic acid proton is expected to be a broad singlet.

-

~2.5-2.7 ppm (s, 3H, -CH₃): One methyl group.

-

~2.3-2.5 ppm (s, 3H, -CH₃): The other methyl group. The exact chemical shifts of the methyl groups will depend on their position relative to the other substituents.

-

¹³C NMR (in DMSO-d₆, 100 MHz):

-

Expected Chemical Shifts (δ):

-

~165-170 ppm (-COOH): Carboxylic acid carbon.

-

~150-160 ppm (aromatic C-Cl and C-N): Carbons attached to chlorine and nitrogen.

-

~120-140 ppm (aromatic C-C and C-H): Other aromatic carbons.

-

~15-25 ppm (-CH₃): Methyl carbons.

-

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Method: Electrospray ionization (ESI) in negative ion mode is suitable for this carboxylic acid.

Expected m/z:

-

[M-H]⁻: ~218.98 (corresponding to C₈H₆Cl₂NO₂⁻). The isotopic pattern for two chlorine atoms (a characteristic 3:1 ratio for ³⁵Cl and ³⁷Cl) should be observed.

Caption: Analytical workflow for product characterization.

Biological Activity and Applications

While direct and extensive biological studies on this compound are not widely published, its structural similarity to other substituted nicotinic acids provides strong evidence for its potential applications in agriculture.

Herbicidal Activity

Many halogenated nicotinic acid derivatives are known to exhibit herbicidal properties.[2][3][4] These compounds often act as synthetic auxins, a class of plant growth regulators. At high concentrations, synthetic auxins can disrupt normal plant growth processes, leading to uncontrolled growth and eventually plant death. The chlorine substituents on the pyridine ring of this compound are likely to enhance its herbicidal potency and selectivity.

Plant Growth Regulation

Nicotinic acid (niacin) and its derivatives are known to play a role in plant metabolism and can act as plant growth regulators.[1][5][6] They can influence various physiological processes, including seed germination, root development, and overall plant vigor. It is plausible that this compound could also exhibit plant growth-regulating effects, potentially at lower concentrations than those required for herbicidal action.

Mechanism of Action (Proposed)

Based on its structural resemblance to other nicotinic acid-based herbicides, the proposed mechanism of action for this compound is as a synthetic auxin.

Caption: Proposed mechanism of action as a synthetic auxin.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of new agrochemicals. This guide has provided a detailed overview of its synthesis from its nitrile precursor, along with comprehensive protocols for its analytical characterization. While direct biological data is limited, the established activities of related nicotinic acid derivatives strongly suggest its utility as a herbicide or plant growth regulator, likely functioning as a synthetic auxin. The information presented here serves as a robust starting point for researchers and scientists to explore the full potential of this intriguing molecule in their respective fields. Further in-depth biological screening is warranted to fully elucidate its specific activities and potential applications.

References

- MySkinRecipes. This compound. [Link]

- Yu, C., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry. [Link]

- PubChem. This compound. [Link]

- ACS Publications. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)

- ResearchGate. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N -(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid | Request PDF. [Link]

- Vittoria, A., & Ascarelli, E. (1956). [Growth of gramineous plants treated with an antivitamin of nicotinic acid, 3-acetylpyridine]. Bollettino della Societa italiana di biologia sperimentale. [Link]

- Fu, Q., et al. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Molecules. [Link]

- Anbu Chem. Cas 91591-63-8 | 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE. [Link]

- Agency for Toxic Substances and Disease Registry |

- Ashoori, F., et al. (2022). Effect of Exogenous Application of Nicotinic Acid on Morpho-Physiological Characteristics of Hordeum vulgare L.

- Li, R., et al. (2022). Genetic regulation and manipulation of nicotine biosynthesis in tobacco: strategies to eliminate addictive alkaloids. Journal of Experimental Botany. [Link]

- Ashihara, H., et al. (2012). Comparison of the formation of nicotinic acid conjugates in leaves of different plant species. Plant Physiology and Biochemistry. [Link]

Sources

- 1. US4212664A - Nicotinamide-ammonium hydroxide plant growth regulator compositions - Google Patents [patents.google.com]

- 2. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

Biological activity of substituted nicotinic acids

An In-Depth Technical Guide to the Biological Activity of Substituted Nicotinic Acids

Introduction: Beyond Vitamin B3

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule essential for life, serving as a precursor to the coenzymes NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are vital for cellular metabolism.[1] However, at pharmacological doses, nicotinic acid exhibits a broad spectrum of biological activities, most notably its profound effects on lipid profiles. For over half a century, it has been utilized as a therapeutic agent to treat dyslipidemia.[2][3] The pyridine carboxylic acid scaffold of nicotinic acid offers a versatile platform for chemical modification. The exploration of substituted nicotinic acid derivatives has unveiled a rich pharmacology extending far beyond lipid metabolism, encompassing anti-inflammatory, antimicrobial, vasodilatory, and neuroprotective effects.[4][5][6]

This guide provides a comprehensive technical overview of the biological activities of substituted nicotinic acids, intended for researchers, scientists, and drug development professionals. We will delve into the core mechanisms of action, explore the structure-activity relationships that govern efficacy and function, detail key experimental protocols for evaluation, and discuss the therapeutic landscape and future directions for this versatile class of compounds.

Core Mechanism of Action: The GPR109A Receptor

The primary pharmacological effects of nicotinic acid and its derivatives are mediated through the activation of a specific G protein-coupled receptor (GPCR) known as GPR109A (also identified as HCA₂ or NIACR1).[2][3] This receptor is predominantly expressed on the surface of adipocytes and various immune cells, including monocytes, macrophages, and dermal Langerhans cells.[7] Activation of GPR109A initiates distinct downstream signaling cascades that are responsible for both the therapeutic actions and the primary adverse effect of these compounds.

The Therapeutic Anti-lipolytic Pathway (Gαi-mediated)

In adipocytes, GPR109A couples to an inhibitory G protein (Gαi). The binding of a nicotinic acid agonist triggers the following cascade:

-

Gαi Activation: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).

-

PKA Inactivation: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA).

-

Inhibition of Lipolysis: PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in the breakdown of stored triglycerides into free fatty acids (FFAs). By inhibiting this step, GPR109A activation effectively shuts down lipolysis in adipose tissue.[7][8]

The systemic consequence is a significant reduction in the flux of FFAs from adipose tissue to the liver. This decrease in FFA availability leads to reduced hepatic synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), which subsequently lowers Low-Density Lipoprotein (LDL) levels and can increase High-Density Lipoprotein (HDL) concentrations.[3][9]

The Cutaneous Flushing Pathway (β-Arrestin-mediated)

The most common and compliance-limiting side effect of nicotinic acid therapy is a strong cutaneous vasodilation known as flushing. This reaction is also mediated by GPR109A, but primarily in dermal Langerhans cells and keratinocytes, and it involves a different signaling effector: β-arrestin.[2]

-

β-Arrestin Recruitment: Agonist binding to GPR109A promotes the recruitment of β-arrestin 1.

-

PLA₂ Activation: The GPR109A/β-arrestin complex activates cytosolic phospholipase A₂ (cPLA₂).

-

Prostaglandin Synthesis: cPLA₂ activation leads to the release of arachidonic acid from membrane phospholipids, which is then rapidly converted into prostaglandins, primarily Prostaglandin D₂ (PGD₂).[7][10]

-

Vasodilation: PGD₂ acts on receptors in the capillaries of the skin, causing vasodilation and the characteristic flushing and sensation of heat.[10]

This dual-pathway signaling presents a significant drug development challenge: to design biased agonists that selectively activate the therapeutic Gαi pathway while minimizing engagement of the β-arrestin pathway responsible for flushing.[7]

Structure-Activity Relationships (SAR)

Modifications to the nicotinic acid core can dramatically alter biological activity, influencing receptor affinity, pathway selectivity, and even conferring entirely new functions. Understanding these SARs is critical for designing next-generation therapeutics with improved efficacy and safety profiles.

| Substituent Position / Modification | Substituent Type | Impact on Biological Activity | Reference(s) |

| Position 2 | Thioether (e.g., 2-(1-adamantylthio)) | Confers potent vasorelaxant and antioxidant properties. The carboxylic acid form is more potent than amide or nitrile analogs. | [11],[12] |

| Position 2 | Substituted Phenyl Groups | Can introduce significant analgesic and anti-inflammatory activities, with potency varying based on phenyl substitution. | [13],[6] |

| Position 4 | Halogens (Cl, Br) | 4-halonicotinic acid esters are key intermediates in the synthesis of more complex heterocyclic compounds. | [14] |

| Carboxylic Acid (Position 3) | Acylhydrazone formation | Creates derivatives with potent antimicrobial activity, particularly against Gram-positive bacteria like S. aureus (including MRSA). | [15],[16] |

| Carboxylic Acid (Position 3) | Cyclization to 1,3,4-Oxadiazoline | Can shift activity profile. While acylhydrazone precursors are more active against bacteria, oxadiazoline derivatives show greater activity against fungal strains. | [15] |

| Pyridine Ring | Pyrazole-based analogs | Certain pyrazole agonists of GPR109A have been identified as biased agonists, capable of inhibiting lipolysis without inducing the flushing response. | [7] |

Diverse Biological Activities and Therapeutic Applications

While historically known for lipid modification, the biological activities of substituted nicotinic acids are pleiotropic.

Lipid Modification and Cardiovascular Disease

Nicotinic acid is the most potent agent available for raising HDL-C levels.[3] However, major clinical trials (e.g., AIM-HIGH, HPS2-THRIVE) have shown that when added to statin therapy in patients with well-controlled LDL-C, niacin does not provide additional reduction in cardiovascular events.[17] This has shifted its clinical use away from routine combination therapy, though it remains an option for specific patient populations.

Anti-Inflammatory Effects

GPR109A activation exerts potent anti-inflammatory effects. In macrophages and adipocytes, niacin can inhibit the expression and secretion of inflammatory cytokines.[2] This mechanism is being explored for its therapeutic potential in atherosclerosis, which is now understood as a chronic inflammatory disease.[2] Furthermore, GPR109A signaling has been shown to suppress colonic inflammation and carcinogenesis in preclinical models by promoting anti-inflammatory properties in macrophages and dendritic cells.[18] Some derivatives have shown direct anti-inflammatory activity comparable to ibuprofen by inhibiting inflammatory mediators like TNF-α, IL-6, and iNOS.[5]

Antimicrobial Activity

Specific derivatives of nicotinic acid have emerged as promising antimicrobial agents. Acylhydrazone and 1,3,4-oxadiazoline derivatives have demonstrated significant activity against a panel of bacteria and fungi.[15][16] Notably, compounds bearing a 5-nitrofuran substituent have shown high potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) as low as 1.95–7.81 µg/mL.[15][16]

Table: Antimicrobial Activity of Selected Nicotinic Acid Derivatives

| Compound Type | Substituent | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Acylhydrazone | 5-nitrofuran | Staphylococcus epidermidis ATCC 12228 | 1.95 | [15] |

| Acylhydrazone | 5-nitrofuran | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [15] |

| 1,3,4-Oxadiazoline | 5-nitrofuran | Bacillus subtilis ATCC 6633 | 7.81 | [16] |

| 1,3,4-Oxadiazoline | 5-nitrofuran | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 |[16] |

Neuroprotection and CNS Disorders

Nicotinic acid can cross the blood-brain barrier, and its receptor, GPR109A, is expressed in the central nervous system.[19] This has led to investigations into its role in neurodegenerative and psychiatric disorders. Epidemiological studies suggest a correlation between higher dietary niacin intake and a reduced risk of Alzheimer's disease and age-related cognitive decline.[19] Consequently, nicotinic agonists are being explored as potential therapeutics for Alzheimer's disease, Parkinson's disease, schizophrenia, and ADHD.[4][20]

Experimental Methodologies

Evaluating the diverse biological activities of novel substituted nicotinic acids requires a multi-tiered approach, from initial synthesis and receptor screening to functional and in vivo assays.

Protocol: In Vitro GPR109A Activation Assay

Principle: This protocol describes a cell-based assay using a fluorescent membrane potential dye to measure ion channel activation downstream of GPCR activation in a high-throughput screening (HTS) format. Agonist binding to GPR109A on stably transfected cells causes a change in membrane potential, which is detected as a change in fluorescence.[21]

Materials:

-

SH-EP1 cells stably expressing the human GPR109A receptor.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescent Membrane Potential Dye Kit (e.g., FLIPR Membrane Potential Assay Kit).

-

Test compounds (substituted nicotinic acids) dissolved in DMSO.

-

Nicotinic acid (positive control).

-

384-well black, clear-bottom assay plates.

-

A fluorescence plate reader (e.g., FLIPR or FlexStation).

Procedure:

-

Cell Plating: Seed the GPR109A-expressing SH-EP1 cells into 384-well plates at a density of 7,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

-

Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium and add 20 µL of the dye solution to each well. Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a dilution series of test compounds and controls in assay buffer. In a separate compound plate, mix the test compounds with the agonist (nicotine or nicotinic acid) if screening for antagonists. For agonist screening, the compounds are added alone.

-

Assay Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. The instrument will add the compound solution to the cell plate and immediately begin measuring fluorescence changes over time (typically for 2-5 minutes).

-

Data Analysis: The change in fluorescence intensity corresponds to the level of receptor activation. Calculate the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by fitting the concentration-response data to a four-parameter logistic equation. The causality is direct: agonist binding opens ion channels, causing depolarization that the dye reports as a fluorescence change.

Protocol: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

Principle: This protocol assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[5]

Materials:

-

RAW 264.7 murine macrophage cell line.

-

DMEM medium with 10% FBS.

-

Lipopolysaccharide (LPS) from E. coli.

-

Test compounds dissolved in DMSO.

-

Dexamethasone (positive control).

-

Griess Reagent Kit.

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1-2 hours.

-

Inflammatory Stimulation: Add LPS to each well (final concentration of 1 µg/mL) to induce an inflammatory response. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours.

-

NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Sulfanilamide solution (Griess Reagent A) to each supernatant sample and incubate for 10 minutes in the dark.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes in the dark.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, which reflects NO production.

-

Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production for each compound concentration compared to the LPS-only control. This protocol is self-validating through the inclusion of positive (LPS) and negative (unstimulated) controls, ensuring the observed inhibition is due to the compound's activity and not cell death or assay artifacts.

Future Perspectives

The field of substituted nicotinic acids continues to evolve. Key future directions include:

-

Development of Biased Agonists: A major focus is the design of GPR109A agonists that are biased towards the therapeutic Gαi signaling pathway to achieve anti-lipolytic and anti-inflammatory effects without the dose-limiting flushing side effect.[7]

-

Targeting Novel Therapeutic Areas: Expanding the application of these derivatives into oncology, neurodegenerative diseases, and infectious diseases based on their anti-inflammatory and antimicrobial properties is a promising avenue.[16][18][19]

-

Combination Therapies: While combination with statins for broad cardiovascular prevention has been disappointing, exploring combinations with other drug classes for specific inflammatory or metabolic conditions may yield new therapeutic strategies.

References

- Patsnap Synapse. (2024). What are Nicotinic receptors agonists and how do they work?

- ACS Publications. (n.d.). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters.

- Biernasiuk, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. International Journal of Molecular Sciences. MDPI.

- Wikipedia. (n.d.). Nicotinic acid.

- Wikipedia. (n.d.). Nicotinic agonist.

- Geisler, C. E., & Renquist, B. J. (2017). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC - PubMed Central.

- MDPI. (n.d.). Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Derivatives.

- Hsiao, C. J., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed.

- Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation. PMC - NIH.

- PubMed. (n.d.). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells.

- Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH.

- Newhouse, P., & Kellar, K. (2013). Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects. Nicotine & Tobacco Research.

- Taylor & Francis Online. (2006). Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns.

- PubMed. (n.d.). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile.

- ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5.

- Richman, J. G., et al. (2007). Nicotinic acid receptor agonists differentially activate downstream effectors. PubMed.

- MDPI. (n.d.). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism.

- Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents.

- Patsnap Synapse. (2025). What are the therapeutic applications for NIACR1 agonists?

- ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review.

- Weiner, M. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid. PubMed.

- D'Andrea, E., et al. (2019). Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. PubMed Central.

- JoVE. (2023). Video: Cholinergic Receptors: Nicotinic.

- ACS Publications. (n.d.). Nicotinic Acid Receptor Agonists.

- ResearchGate. (n.d.). Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns | Request PDF.

- MedPath. (n.d.). Pilot Trial of Supplemental Vitamin A and Nicotinamide.

- ClinicalTrials.gov. (n.d.). Study Details | NCT06582706 | Nicotinic Acid for the Treatment of Alzheimer's Disease.

- Philipp, K., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed.

- Menon, R. M., et al. (2007). Plasma and urine pharmacokinetics of niacin and its metabolites from an extended-release niacin formulation. PubMed.

- Shibata, K., et al. (2014). Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. PubMed.

- Semantic Scholar. (n.d.). Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety.

- SciSpace. (n.d.). Chemical determination of nicotinic acid and nicotinamide.

- ResearchGate. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.

- PubMed. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives.

- Marks, M. J., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports.

- Dr.Oracle. (2025). What major studies showed no benefit with niacin (Nicotinic acid) therapy?

- YouTube. (2020). Niacin supplementation human clinical trial; mitochondrial myopathy & healthy controls.

- GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic Applications of Nicotinic Stimulation: Successes, Failures, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicotinic acid receptor agonists differentially activate downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are the therapeutic applications for NIACR1 agonists? [synapse.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. | Semantic Scholar [semanticscholar.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives [mdpi.com]

- 16. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. droracle.ai [droracle.ai]

- 18. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ClinicalTrials.gov [clinicaltrials.gov]

- 20. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 21. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Dichloro-4,6-dimethylnicotinic Acid and Its Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Overview of Nicotinic Acid and Its Importance in Medicinal and Agrochemical Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental pyridinemonocarboxylic acid that plays a crucial role in various biological processes. Its derivatives form the backbone of essential coenzymes like nicotinamide adenine dinucleeotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are vital for cellular metabolism. Beyond its physiological significance, the nicotinic acid scaffold has proven to be a versatile platform in the development of new therapeutic agents and agrochemicals. The inherent chemical reactivity of the pyridine ring and the carboxylic acid group allows for a wide range of structural modifications, leading to compounds with diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and vasodilatory properties.[1]

The Emergence of 2,5-Dichloro-4,6-dimethylnicotinic Acid as a Key Building Block

Among the vast array of nicotinic acid derivatives, this compound has emerged as a particularly valuable synthetic intermediate. The strategic placement of two chlorine atoms on the pyridine ring significantly influences the electronic properties of the molecule, enhancing its reactivity and providing handles for further chemical transformations. The methyl groups at positions 4 and 6 also contribute to the molecule's unique steric and electronic profile. This specific substitution pattern makes it an attractive starting material for the synthesis of complex molecules with potential applications in both medicine and agriculture.

Scope and Objectives of this Guide

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of this compound, covering its physicochemical properties, synthesis, and derivatization. Furthermore, this guide explores the known and potential applications of its derivatives, with a focus on their biological activities in the agrochemical and pharmaceutical sectors. By offering detailed experimental insights and a thorough review of the current landscape, this document aims to serve as a valuable resource for those looking to leverage this versatile chemical scaffold in their research and development endeavors.

Physicochemical Properties of this compound

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a pyridine ring substituted with two chlorine atoms at positions 2 and 5, two methyl groups at positions 4 and 6, and a carboxylic acid group at position 3.

-

IUPAC Name: 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid[2]

-

CAS Number: 142266-66-8[2]

-

Molecular Formula: C₈H₇Cl₂NO₂[2]

Tabulated Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 220.05 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and DMSO (predicted) | - |

| pKa | Not available | - |

Spectral Data

-

¹H NMR: Protons of the two methyl groups would be expected to appear as singlets in the aliphatic region (δ 2.0-3.0 ppm). The proton of the carboxylic acid would likely be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: Signals for the two methyl carbons would appear in the upfield region. The pyridine ring carbons would resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (δ > 160 ppm).

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Synthesis of this compound

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic approach to this compound points to its corresponding nitrile, 2,5-dichloro-4,6-dimethylnicotinonitrile, as the immediate precursor. The hydrolysis of the nitrile group to a carboxylic acid is a well-established and reliable transformation. The nitrile precursor itself can be synthesized from simpler starting materials.

Recommended Synthetic Pathway: From 2,5-Dichloro-4,6-dimethylnicotinonitrile

The most direct and likely highest-yielding synthesis of the title compound involves the hydrolysis of its nitrile precursor.

The synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile has been described in the patent literature. A common method involves the chlorination of a suitable pyridine derivative. For instance, a substituted 2-hydroxynicotinonitrile can be treated with a chlorinating agent like phosphorus oxychloride to yield the desired dichlorinated nitrile.

Detailed Experimental Protocol for the Hydrolysis of 2,5-Dichloro-4,6-dimethylnicotinonitrile

The following protocol is a representative procedure based on the hydrolysis of structurally similar dichloronicotinonitriles as described in the patent literature. [3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dichloro-4,6-dimethylnicotinonitrile (1.0 eq).

-

Acid Addition: Carefully add concentrated sulfuric acid (e.g., 96%) to the flask. The amount of sulfuric acid can range from 2 to 10 equivalents.

-

Heating: Heat the reaction mixture with stirring to a temperature between 80°C and 120°C. The optimal temperature and reaction time will need to be determined empirically but typically ranges from 2 to 24 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.

-

Precipitation and Filtration: The product, being a carboxylic acid, may precipitate out of the acidic aqueous solution. If so, collect the solid by vacuum filtration and wash it with cold water.

-

Extraction (if necessary): If the product remains in solution, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques (NMR, IR, MS, and melting point).

Rationale for Experimental Choices

-

Sulfuric Acid: Concentrated sulfuric acid serves as both a strong acid catalyst and a solvent for the reaction. Its high boiling point allows for the reaction to be conducted at elevated temperatures, which is often necessary for the hydrolysis of sterically hindered or electron-deficient nitriles.

-

Elevated Temperature: The hydrolysis of the nitrile group requires significant activation energy. Heating the reaction mixture provides the necessary energy to overcome this barrier and drive the reaction to completion in a reasonable timeframe.

-

Aqueous Work-up: Pouring the reaction mixture onto ice serves two purposes: it quenches the reaction and dilutes the strong acid, making it safer to handle. The resulting acidic aqueous environment ensures that the product is in its protonated carboxylic acid form, which is often less soluble in water and can facilitate its isolation by precipitation.

Purification and Characterization of the Final Product

Purification by recrystallization is a standard and effective method for obtaining high-purity crystalline solids. The choice of solvent is critical and should be one in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures. Characterization is essential to confirm the structure and purity of the synthesized this compound.

Derivatization of this compound

The Carboxylic Acid as a Versatile Handle for Derivatization

The carboxylic acid functionality of this compound is a key feature that allows for a wide range of chemical modifications. This group can be readily converted into esters, amides, acid chlorides, and other functional groups, providing access to a diverse library of derivatives with potentially novel biological activities.

Synthesis of Key Derivatives

Esters of this compound can be prepared through several standard methods, with Fischer esterification being one of the most common.

Representative Protocol for Methyl Ester Synthesis:

-

Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heating: Heat the reaction mixture to reflux and stir for several hours.

-

Monitoring: Monitor the reaction progress by TLC or HPLC.

-

Work-up: Once the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.

-

Purification: The residue can be purified by column chromatography or recrystallization.

Amides are readily synthesized from the carboxylic acid by coupling with a primary or secondary amine in the presence of a coupling agent.

Representative Protocol for Amide Synthesis:

-

Activation: In a suitable aprotic solvent (e.g., dichloromethane or DMF), activate the carboxylic acid group of this compound (1.0 eq) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

-

Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or HPLC.

-

Work-up: Filter off any precipitated urea byproduct (if DCC is used). Wash the organic layer with dilute acid, dilute base, and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Diagram of Derivatization Pathways

Applications and Biological Activities of Derivatives

Overview of the Pharmacological and Agrochemical Potential

The structural features of this compound derivatives make them promising candidates for a variety of applications in both agriculture and medicine. The dichlorinated pyridine core is a common motif in many bioactive molecules, and the ability to easily modify the carboxylic acid group allows for the fine-tuning of physicochemical properties and biological activity.

Herbicidal Activity of Dichloronicotinic Acid Analogs

Dichloronicotinic acid derivatives have been investigated for their herbicidal properties. [4]These compounds can act as synthetic auxins, a class of herbicides that mimic the plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death. The specific substitution pattern on the pyridine ring is crucial for herbicidal efficacy and selectivity.

While the precise mechanism for derivatives of this specific scaffold is not extensively documented, related dichloropicolinic acids are known to exert their herbicidal effects by binding to auxin receptors, leading to the disruption of normal plant growth processes.

Research on related compounds suggests that the nature and position of substituents on the pyridine ring significantly impact herbicidal activity. The presence of chlorine atoms is often associated with enhanced activity. The derivatization of the carboxylic acid group can influence the compound's uptake, translocation, and metabolism within the plant.

Fungicidal Properties of Nicotinamide Derivatives

Nicotinamide derivatives have shown significant promise as fungicides. [5][6]Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), which disrupt the fungal respiratory chain, leading to cell death. The amide linkage is a key structural feature in many potent SDHI fungicides.

Studies on various N-substituted nicotinamides have demonstrated excellent in vitro and in vivo fungicidal activity against a range of plant pathogenic fungi. For example, certain N-(thiophen-2-yl) nicotinamide derivatives have shown efficacy superior to some commercial fungicides. [5]While specific data for derivatives of this compound is limited, the general activity of this class of compounds suggests that its amide derivatives are worthy of investigation as potential fungicides.

Insecticidal Potential of Substituted Nicotinic Acids

The nicotinoid scaffold is the basis for the neonicotinoid class of insecticides, which act as agonists of the nicotinic acetylcholine receptor (nAChR) in insects, leading to paralysis and death. [7][8]The structural features of this compound and its derivatives make them interesting candidates for exploration as novel insecticides.

While structurally distinct from many commercial neonicotinoids, the core pyridine ring is a shared feature. The development of new insecticides with novel modes of action or improved safety profiles is an ongoing area of research, and this scaffold offers a platform for such exploration.

Applications in Medicinal Chemistry

Derivatives of nicotinic acid have a long history in medicinal chemistry, with applications ranging from the treatment of dyslipidemia to various inflammatory conditions. The this compound scaffold can be used to generate novel compounds for screening against a wide range of biological targets. For example, its precursor, 2,5-dichloro-4,6-dimethylnicotinonitrile, has been used in the synthesis of a selective muscarinic M4 receptor positive allosteric modulator with potential applications in the treatment of schizophrenia. [9]

Tabulated Summary of Biological Activities of Key Derivative Classes

| Derivative Class | Potential Biological Activity | Rationale/Supporting Evidence |

| Esters | Prodrugs, modulation of physicochemical properties | Esterification can improve membrane permeability and bioavailability. |

| Amides | Fungicidal (SDHI), Herbicidal, various pharmacological activities | The amide bond is a key feature in many bioactive molecules, including SDHI fungicides and various pharmaceuticals. [5][6] |

| Hydrazones | Antibacterial, Antifungal | Nicotinic acid hydrazides are precursors to hydrazones, which have shown broad-spectrum antimicrobial activity. [10] |

Future Perspectives and Research Directions

Untapped Potential of the this compound Scaffold

The full potential of this compound as a building block for novel bioactive molecules is yet to be fully realized. Its unique substitution pattern offers opportunities for the synthesis of compounds with distinct properties compared to other nicotinic acid derivatives.

Opportunities for the Development of Novel Bioactive Molecules

Future research could focus on the synthesis and screening of a diverse library of derivatives of this scaffold against a wide range of biological targets. High-throughput screening in combination with computational modeling could accelerate the discovery of new lead compounds for drug and agrochemical development.

Challenges and Considerations in Synthesis and Application

While the synthesis of the core molecule appears feasible, optimization of the reaction conditions to achieve high yields and purity will be important for its practical application. Furthermore, the biological activity and toxicological profile of any new derivatives will need to be carefully evaluated to ensure their safety and efficacy.

Conclusion